4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline
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Overview
Description
4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a methoxy group attached to the benzene ring and a pyrazole moiety linked via a methyl bridge to the nitrogen atom of the aniline. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Methyl Bridge: The pyrazole derivative is then reacted with formaldehyde to introduce the methyl bridge.
Coupling with Aniline: The final step involves the coupling of the pyrazole derivative with 4-methoxyaniline under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-((1H-pyrazol-3-yl)methyl)aniline: Lacks the methyl group on the pyrazole ring.
4-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline: The methyl group is positioned differently on the pyrazole ring.
4-Methoxy-N-((1-methyl-1H-imidazol-3-yl)methyl)aniline: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline is unique due to the specific positioning of the methoxy group, the methyl bridge, and the pyrazole moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-methoxy-N-[(1-methylpyrazol-3-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-8-7-11(14-15)9-13-10-3-5-12(16-2)6-4-10/h3-8,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDSDSXMNOGNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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